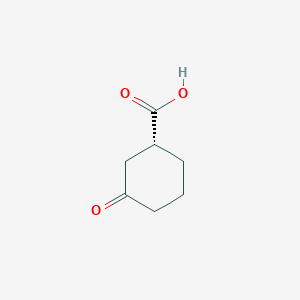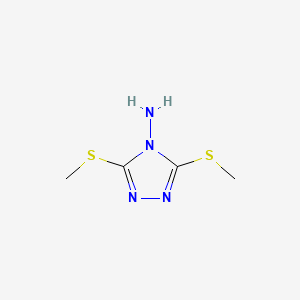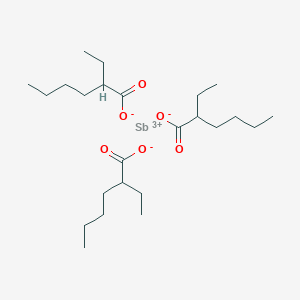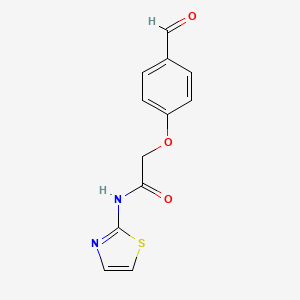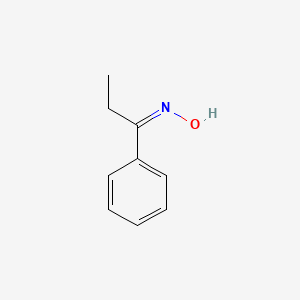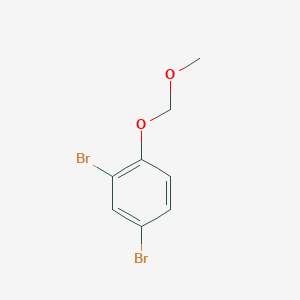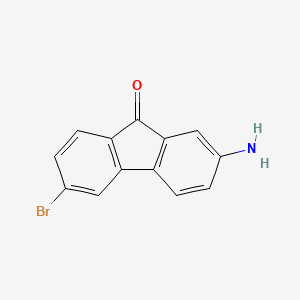
2-Amino-6-bromo-9h-fluoren-9-one
説明
“2-Amino-6-bromo-9h-fluoren-9-one” is a chemical compound with the molecular formula C13H8BrNO . It has an average mass of 274.113 Da and a monoisotopic mass of 272.978912 Da . This compound is also known by its IUPAC name "2-Amino-3-bromo-9H-fluoren-9-one" .
Molecular Structure Analysis
The molecular structure of “2-Amino-6-bromo-9h-fluoren-9-one” consists of a fluorenone core, which is a polycyclic aromatic ketone, with an amino group and a bromo group attached . The exact positions of these groups on the fluorenone core would determine the properties of the molecule.科学的研究の応用
Analytical Applications in Chemical and Biochemical Analysis
2-Amino-6-bromo-9h-fluoren-9-one has notable applications in the field of analytical chemistry, particularly due to its utility in the determination of various compounds containing amino groups. Fluorescamine, a derivative of 2-Amino-6-bromo-9h-fluoren-9-one, is extensively used for the determination of pharmaceutical compounds, pesticides, amino acids, peptides, and proteins. Its application extends to monitoring the activities of certain enzymes through FSA assay techniques such as spectrofluorimetry, spray reagent in TLC, derivatization reagent in HPLC, and capillary electrophoresis. The advantage of Fluorescamine lies in its non-fluorescent nature and the non-fluorescent hydrolytic product it forms, contrasting with other reagents like NBD-Cl and dansyl chloride which possess native fluorescence. The reaction involving Fluorescamine is fast and occurs at ambient temperature, although it is noted that its sensitivity is lower compared to other reagents. This sensitivity can be enhanced through the proper selection of diluting solvents, addition of surfactants, or extraction with water-immiscible solvents (Derayea & Samir, 2020).
Advancements in Peptide Studies
The compound has also found its way into peptide research, particularly in the study of the paramagnetic amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) and its applications in peptide synthesis and studies. TOAC, as the first spin label probe incorporated in peptides via a peptide bond, has facilitated the analysis of backbone dynamics and peptide secondary structure. Studies utilizing TOAC have employed various physical techniques such as EPR spectroscopy, X-ray crystallography, CD, fluorescence, NMR, and FT-IR. This has enabled the investigation of the secondary structure of double-labeled synthetic peptides and the interaction of peptides with membranes, proteins, and nucleic acids. The increasing number of publications related to TOAC indicates its growing applications in future research endeavors (Schreier et al., 2012).
Novel Fluorescence Emission in Nitrogen-Containing Compounds
Another significant application area of 2-Amino-6-bromo-9h-fluoren-9-one is in the study of new types of fluorescence emission from nitrogen-containing organic compounds, specifically poly(amido amine) (PAMAM) dendrimers and small molecules containing amino groups. Recent research has reported interesting blue emissions from these compounds, which lack traditional fluorophore units in their structure. The intensity of this fluorescence varies with changes in experimental conditions such as pH, aging time, temperature, and the addition of oxidants. This new class of organic fluorophores, due to their excellent biocompatibility and mimic properties of biological macromolecules, holds potential applications in various fields, particularly in biomedicine. The review by Wang Shao-fei emphasizes the optimal conditions, application challenges, and attractive properties of this new kind of fluorescence, indicating a promising future for research and development in this area (Wang Shao-fei, 2011).
特性
IUPAC Name |
2-amino-6-bromofluoren-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO/c14-7-1-3-10-11(5-7)9-4-2-8(15)6-12(9)13(10)16/h1-6H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRIUABZMBBTKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)C3=C2C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90293565 | |
| Record name | 2-amino-6-bromo-9h-fluoren-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90293565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-bromo-9h-fluoren-9-one | |
CAS RN |
21878-88-6 | |
| Record name | MLS002695008 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90698 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-amino-6-bromo-9h-fluoren-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90293565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Hydrazino[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B3049677.png)


